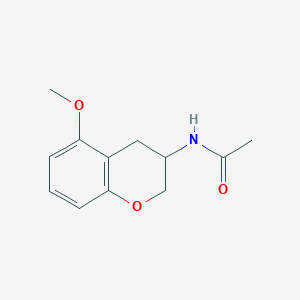
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide is a chemical compound that belongs to the class of N-acylated aromatic amines This compound is structurally characterized by the presence of an acetyl group, a methoxy group, and a chroman ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chroman ring using methyl iodide and a base such as potassium carbonate.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of continuous-flow reactors and automated systems can enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, contributing to its protective effects in biological systems.
Comparison with Similar Compounds
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide can be compared with other similar compounds, such as:
N-Acetyl-5-methoxytryptamine:
N-Acyl-3-amino-5-methoxychromans: These compounds have variations in the acyl group and exhibit different pharmacological properties.
N-Acylated Aromatic Amines: This broader class includes compounds with various acyl groups and aromatic amines, each with unique chemical and biological properties.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
N-(5-methoxy-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C12H15NO3/c1-8(14)13-9-6-10-11(15-2)4-3-5-12(10)16-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
NSXBFUWPIGJTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2=C(C=CC=C2OC)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


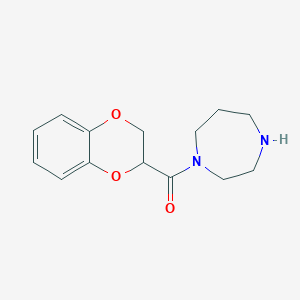

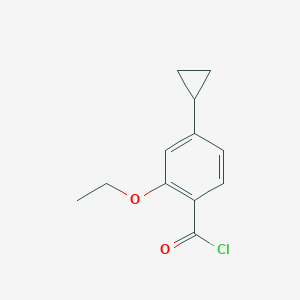
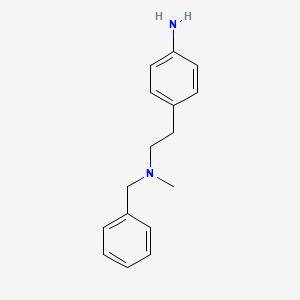
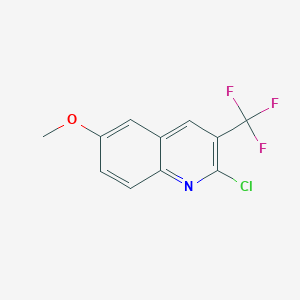

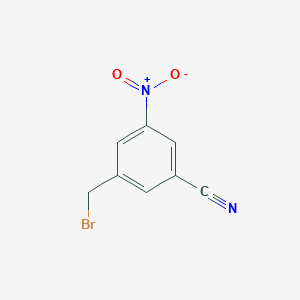

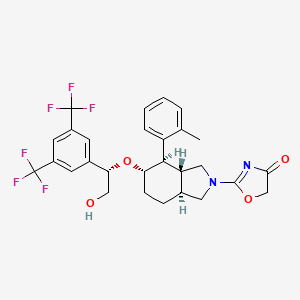
![6-(-1,3-Dithian-2-ylidene)-1-azabicyclo[3.2.1]octane](/img/structure/B8375799.png)
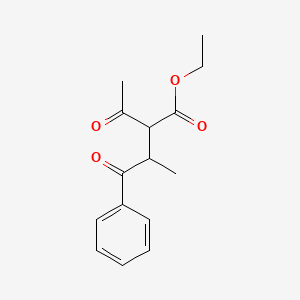
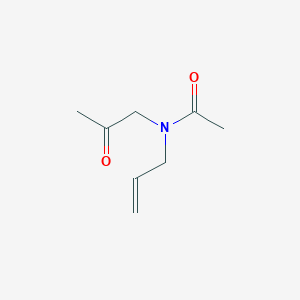
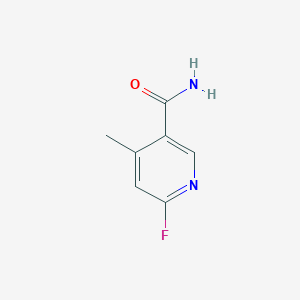
![5-[(3-Bromo-4-hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B8375827.png)
